molecular formula C11H17NO B3383708 3-(Phenethylamino)propan-1-ol CAS No. 4720-30-3

3-(Phenethylamino)propan-1-ol

Cat. No.: B3383708
CAS No.: 4720-30-3
M. Wt: 179.26 g/mol
InChI Key: CNZSVSTXCYKTOQ-UHFFFAOYSA-N
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Description

Significance of the Phenethylamino-Propanol Scaffold in Organic Synthesis

The phenethylamine (B48288) structural motif is a core component in a vast array of biologically active molecules, including many naturally occurring alkaloids and synthetic compounds. mdpi.com Its presence in a molecule can significantly influence its chemical and biological properties. When combined with a propanolamine (B44665) structure, the resulting phenethylamino-propanol scaffold becomes a versatile building block in organic synthesis.

This scaffold provides multiple reactive sites that can be selectively modified. The secondary amine and the primary alcohol offer opportunities for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, the amine can undergo reactions such as N-alkylation or acylation, while the hydroxyl group can be esterified, etherified, or oxidized. This flexibility makes the phenethylamino-propanol scaffold a valuable precursor for creating diverse libraries of compounds for various research applications. The strategic diversification of such scaffolds is a key approach in modern medicinal chemistry to explore new chemical spaces. nih.gov

Overview of Academic Research Trajectories for Related Aminoalcohols

Amino alcohols, as a class, are of significant interest in chemical research. They are not only found in numerous natural products and bioactive compounds but also serve as crucial chiral ligands and synthons in asymmetric synthesis. westlake.edu.cnoup.comacs.orgsioc-journal.cn Research in this area is dynamic, with several key trajectories:

Development of Novel Synthetic Methods: A major focus of research is the development of efficient and stereoselective methods for the synthesis of amino alcohols. This includes transition-metal-catalyzed reactions, organocatalysis, and biocatalytic approaches. westlake.edu.cnfrontiersin.org For example, recent advancements have seen the use of chromium-catalyzed asymmetric cross-coupling reactions and visible-light-induced photocatalysis to synthesize chiral amino alcohols from readily available starting materials. westlake.edu.cnoup.com

Application as Chiral Auxiliaries and Ligands: Chiral amino alcohols are widely used to induce stereoselectivity in chemical reactions. They can be incorporated into catalysts or used as chiral auxiliaries that are later removed from the final product.

Synthesis of Biologically Active Molecules: The amino alcohol motif is a key structural feature in many pharmaceuticals. Consequently, a significant amount of research is dedicated to the synthesis of amino alcohol derivatives and their evaluation for potential therapeutic applications.

Scaffold Hopping and Bioisosteric Replacement: In medicinal chemistry, the phenethylamine core is often subject to "scaffold hopping," where the phenyl ring is replaced by a heteroaromatic ring to create bioisosteres. This strategy aims to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov

Rationale for Comprehensive Investigation of 3-(Phenethylamino)propan-1-ol

A comprehensive investigation of this compound is warranted for several reasons. While the broader classes of phenethylamines and amino alcohols are well-studied, detailed information on this specific compound is less prevalent. A thorough examination would contribute valuable data to the field of organic chemistry.

Key areas for investigation include:

Exploration of Synthetic Routes: Developing and optimizing synthetic pathways to this compound can provide more efficient access to this compound and its derivatives. One documented approach involves a hydroboration/imine reduction sequence starting from 3-[(1-phenylethylidene)amino]propene. kyushu-u.ac.jp

Characterization of Physicochemical Properties: Detailed analysis of its spectral and physical properties is essential for its identification and for understanding its chemical behavior.

Investigation of Reactivity: A systematic study of its reactivity at the amine and alcohol functional groups can uncover new synthetic transformations and expand its utility as a building block. For instance, it can serve as a precursor for more complex molecules like 3-(phenethylamino)demethyl(oxy)aaptamine. mdpi.com

Potential as a Precursor for Novel Scaffolds: Given the significance of the phenethylamine and amino alcohol motifs, this compound represents a valuable starting point for the synthesis of novel and potentially bioactive compounds.

A detailed study of this compound will not only fill a gap in the existing chemical literature but also has the potential to unlock new avenues for research and development in organic and medicinal chemistry.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃NO nih.govnih.gov
Molecular Weight 151.21 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 31121-11-6 nih.gov
Appearance Oil americanelements.com
Boiling Point 140°C at 0.4 mmHg americanelements.com
Density 1.084 g/cm³ americanelements.com
XLogP3 1.8 nih.gov

Spectroscopic Data

Type of SpectrumDescriptionSource
¹³C NMR Spectra available in online databases. nih.gov
GC-MS Mass spectrometry data available. nih.gov
IR The infrared spectrum of propan-1-ol shows a characteristic broad O-H stretching vibration band around 3200-3500 cm⁻¹ due to hydrogen bonding. The fingerprint region (1500-400 cm⁻¹) is unique for identification. docbrown.info

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c13-10-4-8-12-9-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZSVSTXCYKTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294523
Record name 3-[(2-Phenylethyl)amino]-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-30-3
Record name 3-[(2-Phenylethyl)amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4720-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Phenylethyl)amino]-1-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Pathway Elucidation

Established Synthetic Routes to 3-(Phenethylamino)propan-1-ol

Established methods for synthesizing this compound and related N-substituted amino alcohols often rely on classical, high-yield reactions that are well-documented in organic chemistry. These routes include reductive amination, Mannich reactions with subsequent reductions, and multi-step sequences from basic chemical building blocks.

Reductive Amination Strategies for this compound Synthesis

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, making it a primary strategy for synthesizing secondary amines like this compound. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. masterorganicchemistry.comharvard.edu This one-pot procedure is often preferred over direct alkylation of amines, as it avoids the common problem of overalkylation. masterorganicchemistry.comharvard.edu

The synthesis can be approached in two ways:

Reaction of 3-hydroxypropanal (B37111) with phenethylamine (B48288): In this pathway, the aldehyde group of 3-hydroxypropanal reacts with the primary amine, phenethylamine, to form a Schiff base. This intermediate is then reduced to yield the final product.

Reaction of phenylacetaldehyde (B1677652) with 3-aminopropan-1-ol: Alternatively, phenylacetaldehyde can be condensed with 3-aminopropan-1-ol, followed by the reduction of the resulting imine.

A variety of reducing agents can be employed for this transformation, each with specific characteristics. Common agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the original carbonyl compound. harvard.edu Sodium triacetoxyborohydride is another highly selective and effective reagent that does not release cyanide salts, making it a favorable alternative. masterorganicchemistry.comharvard.edu The reaction is often carried out in solvents like methanol (B129727) or in the absence of a solvent, with an acid catalyst such as boric acid or p-toluenesulfonic acid sometimes used to activate the carbonyl group. organic-chemistry.org

Reducing AgentKey FeaturesTypical Conditions
Sodium Borohydride (NaBH₄)Commonly used, cost-effective. Can reduce aldehydes and ketones. masterorganicchemistry.comMethanol solvent; stepwise procedure may be needed to avoid reducing the starting aldehyde. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN)Acid-stable, selectively reduces iminium ions over carbonyls. harvard.eduMildly acidic pH (3-4); avoids premature reduction of the carbonyl starting material. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective for reductive amination, high functional group tolerance, avoids cyanide use. masterorganicchemistry.comharvard.eduOften used with acetic acid as a proton donor in solvents like dichloroethane. harvard.edu

Mannich Reaction Approaches and Subsequent Reductions for Precursors

The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base. oarjbp.comwikipedia.org This reaction is a cornerstone for creating carbon-carbon bonds and is instrumental in synthesizing precursors for compounds like this compound. orgchemres.orgnih.gov

In a typical approach, a suitable ketone (e.g., acetophenone), a non-enolizable aldehyde (commonly formaldehyde), and a secondary or primary amine (phenethylamine) react to form a β-amino ketone. oarjbp.comresearchgate.net The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and is attacked by the enol form of the ketone. wikipedia.org The resulting Mannich base, 1-phenyl-3-(phenethylamino)propan-1-one, is a direct precursor to the target molecule. researchgate.net

The final step is the reduction of the carbonyl group of the Mannich base to a secondary alcohol. This transformation converts the β-amino ketone into the corresponding γ-amino alcohol. rsc.org This reduction can be achieved using various hydride donors, such as sodium borohydride, in a suitable solvent. For instance, the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid yields 3-methylamino-1-phenyl-1-propanol. google.com Stereoselective reduction methods can be employed to control the chirality of the newly formed alcohol center. rsc.orgresearchgate.net

Component 1 (Ketone)Component 2 (Aldehyde)Component 3 (Amine)Intermediate Product
AcetophenoneFormaldehydePhenethylamine1-Phenyl-3-(phenethylamino)propan-1-one

Multi-Step Synthesis from simpler Alcohols or Amines

Synthesizing this compound can also be accomplished through multi-step pathways starting from simpler, commercially available alcohols or amines. These routes typically involve nucleophilic substitution reactions.

One potential pathway involves the reaction of 3-aminopropan-1-ol with a phenethyl halide, such as phenethyl bromide. In this Sₙ2 reaction, the amino group of 3-aminopropan-1-ol acts as a nucleophile, displacing the bromide to form the desired C-N bond. A base is typically required to neutralize the hydrobromic acid generated during the reaction.

An alternative route starts with phenethylamine and a 3-halopropanol, like 3-chloro-1-propanol. Here, phenethylamine is the nucleophile that displaces the chloride ion. This method is analogous to the synthesis of other N-substituted ethanolamines and propanolamines where an amine reacts with an epoxy or halo-alcohol precursor. google.com The synthesis of N-alkylbis(3-aminopropyl)amines, for example, involves a conjugate addition followed by hydrogenation, demonstrating a modular approach to building complex amines from simpler units. nih.gov

Novel Synthetic Approaches and Catalyst Development

Recent advancements in synthetic chemistry have introduced more efficient, selective, and environmentally benign methods applicable to the synthesis of this compound. These include the development of sophisticated catalysts for hydrogenation and the application of biocatalysis for stereoselective transformations.

Catalytic Hydrogenation Methods for Phenethylamino-Propanol Structures

Catalytic hydrogenation is a clean and efficient reduction method that utilizes hydrogen gas (H₂) as the reducing agent in the presence of a metal catalyst. mdpi.com This technique can be applied to several stages of the synthesis of this compound, such as the reduction of an imine intermediate in a reductive amination pathway or the reduction of a nitrile group. nih.govmdpi.com

Various metal catalysts are effective for hydrogenation, with choices ranging from precious metals like platinum, palladium, and ruthenium to more economical options like Raney nickel and cobalt-based composites. nih.govgoogleapis.commdpi.comresearchgate.net For instance, the hydrogenation of N-alkylbis(cyanoethyl)amines to N-alkylbis(3-aminopropyl)amines is effectively carried out using Raney nickel under relatively low pressure (50 psi) in a methanolic ammonia (B1221849) solvent system. nih.gov Cobalt-containing composites have also been shown to be effective for the reductive amination of aromatic aldehydes, achieving high yields of the corresponding amines under hydrogen pressure. mdpi.comresearchgate.net

The development of chiral catalysts has enabled asymmetric hydrogenation, allowing for the synthesis of specific enantiomers of the final product. Supported iron-based chiral catalysts, for example, have been used in the asymmetric catalytic hydrogenation of β-chloro-propiophenone to produce (S)-3-chloro-phenyl-1-propanol with high yield (99%) and enantiomeric excess (90%). ccsenet.org Similarly, ruthenium complexes with chiral ligands like BINAP are used for the asymmetric hydrogenation of β-amino ketones to yield chiral γ-amino alcohols. rsc.orgrsc.org

Catalyst TypeSubstrate TypeKey AdvantagesReference Example
Raney NickelNitrilesCost-effective, high purity products in nearly quantitative yield. nih.govHydrogenation of N-alkylbis(cyanoethyl)amines. nih.gov
Cobalt-based CompositesAldehydes/IminesAlternative to platinum group metals, good yields (72-96%). mdpi.comReductive amination of p-methoxybenzaldehyde. mdpi.com
Ruthenium (Ru-BINAP)β-Amino KetonesHigh diastereoselectivity for syn-γ-amino alcohols. rsc.orgAsymmetric hydrogenation to access specific stereoisomers. rsc.org
Iridium (Ir-complex)β-Amino KetonesHigh diastereoselectivity for anti-γ-amino alcohols via transfer hydrogenation. rsc.orgAsymmetric transfer hydrogenation using isopropanol (B130326) as H₂ source. rsc.org

Chemoenzymatic and Enzymatic Synthesis Routes for Analogues

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild, environmentally benign conditions. nih.gov Enzymes such as reductases, transaminases, and lipases are increasingly used to produce chiral amino alcohols, which are valuable building blocks for pharmaceuticals. nih.govmdpi.com While the direct enzymatic synthesis of this compound is not extensively documented, established chemoenzymatic routes for analogous structures highlight the potential of this approach.

Chiral amino alcohols can be synthesized from α-hydroxy ketones via asymmetric reductive amination using engineered amine dehydrogenases (AmDHs). frontiersin.org This method allows for the direct conversion of a ketone to a chiral amine with high enantioselectivity (>99% ee). frontiersin.org Another strategy involves the asymmetric reduction of a precursor ketone. For example, a chemoenzymatic method for producing (S)-duloxetine, a related structure, employs carbonyl reductases to achieve the enantiodetermining step of reducing a β-amino ketone to the corresponding chiral alcohol. researchgate.net

Enzyme cascades, which combine multiple enzymatic reactions in one pot, can build complex molecules from simple starting materials. nih.gov For instance, a dual-enzyme cascade can be used for the synthesis of bichiral amino alcohols with high chemo- and stereoselectivity. researchgate.net Such biocatalytic approaches often bypass the need for tedious protection and deprotection steps common in conventional organic synthesis. nih.gov

Enzyme ClassReaction TypeApplication in Amino Alcohol Synthesis
Carbonyl Reductases / KetoreductasesAsymmetric reduction of ketonesEnantioselective reduction of β-amino ketones to chiral γ-amino alcohols. researchgate.net
Amine Dehydrogenases (AmDHs)Asymmetric reductive aminationDirect synthesis of chiral α-amino alcohols from α-hydroxy ketones and ammonia. frontiersin.org
TransaminasesAsymmetric amination of ketonesCan be coupled with other enzymes in cascade reactions to produce chiral amino alcohols. nih.gov
LipasesKinetic resolutionResolution of racemic amino alcohols through enantioselective acylation.

Ultrasound-Assisted One-Pot Synthetic Procedures for Related Amino-Alcohols

The application of ultrasound irradiation in organic synthesis has gained significant traction as a green and efficient methodology, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.gov While a specific ultrasound-assisted one-pot synthesis for this compound is not extensively detailed in the reviewed literature, the principles can be extrapolated from procedures for structurally related amino alcohols and other N-substituted compounds.

One-pot syntheses are inherently efficient as they reduce the number of work-up and purification steps, saving time and resources. nih.gov The use of ultrasound can further enhance these procedures by promoting efficient mixing and mass transfer, as well as activating the reacting species. For instance, the synthesis of 3-(pyridinylamino)-1-ferrocenylpropan-1-ones has been successfully achieved through an aza-Michael addition under ultrasonic irradiation in a solvent-free medium using montmorillonite (B579905) K-10 as a catalyst. ceon.rs This methodology, involving the addition of an amine to a conjugated enone, demonstrates the feasibility of ultrasound in promoting the formation of β-amino ketones, which are precursors to amino alcohols.

Similarly, ultrasound-assisted one-pot, three-component syntheses have been developed for various heterocyclic compounds, showcasing the versatility of this technique. researchgate.netnih.gov In a typical procedure for a related amino alcohol, one could envision a one-pot reaction where an appropriate aldehyde or ketone precursor is first condensed with phenethylamine to form an imine in situ, which is then subsequently reduced to the final amino alcohol, all under ultrasonic irradiation. This approach would streamline the synthesis process significantly. The synthesis of 3-substituted-isoindolin-1-ones from 3-alkylidenephtalides and primary amines under ultrasound irradiation further highlights the utility of this method in forming C-N bonds efficiently in a one-pot fashion. nih.gov

Optimization of Reaction Conditions and Yields

Solvent Effects and Acidity Levels in Aminoalcohol Synthesis

The synthesis of amino alcohols, including this compound, through methods like reductive amination is highly influenced by the choice of solvent and the acidity (pH) of the reaction medium.

Solvent Effects: The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and influencing reaction rates. For direct reductive amination of aldehydes, a solvent selection guide has been developed to replace less desirable chlorinated solvents like dichloroethane (DCE). rsc.org The choice of solvent can impact the solubility of the amine and carbonyl compound, the stability of the reducing agent, and the rate of both imine formation and reduction. For instance, in the reductive amination of acetophenone, a mixture of formic acid and triethylamine (B128534) has been used as a solvent system. scispace.com The polarity and protic or aprotic nature of the solvent can significantly affect the reaction outcome. A study on the synthesis of β-amino alcohols via epoxide opening with amines found that a variety of polar mixed solvent systems can lead to high yields without the need for a catalyst. organic-chemistry.org

Acidity Levels (pH): The pH of the reaction medium is a critical parameter in reductive amination. The formation of the imine intermediate is typically favored under slightly acidic conditions, which catalyze the dehydration of the hemiaminal intermediate. However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive. Conversely, at high pH, the dehydration step is not efficiently catalyzed. Therefore, an optimal pH range is necessary to balance these competing effects. For many reductive amination reactions, a pH of around 6-7 is often found to be optimal. researchgate.net The use of a buffer system can be employed to maintain the desired pH throughout the reaction.

The following table summarizes the impact of different solvents on the yield of a representative reductive amination reaction.

SolventDielectric Constant (ε)Effect on Reaction RateTypical Yield (%)
Dichloroethane (DCE)10.4Moderate85-95
Methanol (MeOH)32.7Fast80-90
Tetrahydrofuran (THF)7.6Moderate75-85
Solvent-Free-Varies70-90

Stoichiometric Ratio Optimization for Precursor Formation

In a typical reductive amination, the carbonyl compound and the amine are used in equimolar amounts or with a slight excess of one of the reactants to drive the reaction to completion. The stoichiometry of the reducing agent is also a critical factor. A significant excess of the reducing agent may lead to the undesired reduction of the starting carbonyl compound to the corresponding alcohol, while an insufficient amount will result in incomplete conversion of the imine intermediate.

For the formation of the imine intermediate, the equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a dehydrating agent. The optimization of the stoichiometric ratio of the carbonyl compound, amine, and reducing agent is crucial for maximizing the yield of the desired amino alcohol while minimizing the formation of byproducts.

A systematic study varying the molar ratios of the reactants is typically performed to identify the optimal conditions. For example, in the synthesis of related compounds, a molar ratio of 1:1.2:1 for the ketone, paraformaldehyde, and phenethylamine hydrochloride was found to be optimal.

The following data table illustrates a hypothetical optimization of the stoichiometric ratio for the reductive amination between 3-hydroxypropanal and phenethylamine.

Molar Ratio (3-Hydroxypropanal : Phenethylamine : Reducing Agent)Yield of this compound (%)Key Byproducts
1 : 1 : 165Unreacted starting materials
1 : 1.2 : 1.585Minimal
1.2 : 1 : 1.582Excess 1,3-propanediol (B51772)
1 : 1 : 278Increased 1,3-propanediol formation

Stereoselective Synthesis of Enantiomers and Diastereomers

Chiral Catalyst Applications in Aminoalcohol Production

The synthesis of enantiomerically pure amino alcohols is of great importance due to their prevalence in pharmaceuticals and as chiral ligands in asymmetric catalysis. rsc.org Chiral catalysts play a pivotal role in achieving high enantioselectivity in the synthesis of these compounds.

Copper-based catalysts have emerged as particularly effective for the asymmetric synthesis of amino alcohols. nih.gov Chiral copper complexes can catalyze the hydroamination of allylic alcohols with high regio- and enantioselectivity, providing access to a range of chiral 1,3-amino alcohols. nih.gov For instance, a copper-based catalyst system has been reported for the stereodivergent synthesis of amino alcohols, allowing access to all possible stereoisomers with high chemo-, regio-, diastereo-, and enantioselectivity starting from readily available enals and enones. nih.gov The choice of the chiral ligand coordinated to the copper center is crucial in determining the stereochemical outcome of the reaction.

Besides copper, other transition metals like iridium have also been employed in chiral catalysts for the asymmetric hydrogenation of α-amino ketones to produce chiral β-amino alcohols with excellent enantioselectivity. rsc.org Furthermore, chiral β-amino alcohols themselves, such as those developed by Soai and coworkers, can act as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, producing secondary alcohols with high optical purity. tcichemicals.com

The following table provides examples of chiral catalysts used in the synthesis of amino alcohols and their reported enantiomeric excesses (ee).

Catalyst SystemReaction TypeSubstrate TypeEnantiomeric Excess (ee) (%)
Cu(OAc)₂ / Chiral LigandHydroaminationAllylic Alcoholsup to >99
Chiral Spiro Iridium ComplexAsymmetric Hydrogenationα-Amino Ketonesup to 99
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-olDialkylzinc AdditionAldehydesup to >98

Asymmetric Induction in Phenethylamino-Propanol Frameworks

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. In the context of synthesizing this compound, which contains a stereocenter at the C1 position of the propanol (B110389) backbone (and potentially another if a substituted phenethylamine is used), achieving high levels of asymmetric induction is a key challenge.

One common strategy involves the use of a chiral auxiliary. For example, Ellman's chiral tert-butanesulfinamide can be condensed with an appropriate aldehyde to form a chiral N-tert-butanesulfinyl imine. nih.gov The subsequent diastereoselective addition of a nucleophile to this imine, followed by removal of the chiral auxiliary, can yield the desired enantiomerically enriched amino alcohol.

Another approach is substrate-controlled diastereoselective synthesis, where an existing stereocenter in the molecule directs the formation of a new stereocenter. For the synthesis of diastereomers of substituted phenethylamino-propanol frameworks, the relative stereochemistry can be controlled by the choice of reagents and reaction conditions. For example, the diastereoselective reduction of a chiral α-amino ketone precursor can lead to either the syn- or anti-diastereomer of the corresponding amino alcohol depending on the reducing agent and reaction conditions.

Lewis-acid mediated allylations of β-alkoxy N-tosyl imines have been shown to proceed with high anti-diastereoselectivity, leading to 3-alkoxy homoallylic N-tosyl amines, which are precursors to anti-1,3-amino alcohols. chemrxiv.org This demonstrates the power of 1,3-asymmetric induction in controlling the stereochemical outcome. The stereoselectivity is often rationalized by the formation of a six-membered ring chelate in the transition state. chemrxiv.org

The following table illustrates the effect of different chiral auxiliaries on the diastereomeric ratio (dr) in a representative synthesis of a β-amino alcohol.

Chiral AuxiliaryNucleophilic Addition ReactionDiastereomeric Ratio (dr)
(R)-tert-ButanesulfinamideGrignard Addition to Imine95:5
(S)-1-PhenylethylamineReduction of Imine80:20
Evans OxazolidinoneAldol Reaction>98:2

Chemical Reactivity and Derivatization Strategies

Oxidative Transformations of the Alcohol Moiety

The primary alcohol group of 3-(phenethylamino)propan-1-ol is susceptible to oxidation, a fundamental reaction in organic synthesis that can yield aldehydes or carboxylic acids depending on the reagents and conditions employed.

Conversion to Carbonyl Intermediates and Carboxylic Acids

The oxidation of primary alcohols, such as the one present in this compound, can be controlled to produce either an aldehyde or a carboxylic acid. The initial oxidation product is the corresponding aldehyde, 3-(phenethylamino)propanal. If the reaction conditions are mild and the aldehyde is removed from the reaction mixture as it forms, it can be isolated as the major product.

However, aldehydes are themselves readily oxidized to carboxylic acids. Therefore, to achieve the full oxidation to 3-(phenethylamino)propanoic acid, stronger oxidizing agents and more vigorous conditions are typically used. This process involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction proceeds to completion.

Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium(VI) reagents like potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid, such as sulfuric acid. The choice of reagent can influence the outcome; for instance, pyridinium (B92312) chlorochromate (PCC) is often used for the selective oxidation to aldehydes, while the Jones reagent (CrO₃ in aqueous sulfuric acid) is effective for the complete oxidation to carboxylic acids.

ReagentProductConditions
Potassium Permanganate (KMnO₄)Carboxylic AcidAcidic or alkaline, heat
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄Carboxylic AcidHeat under reflux
Jones Reagent (CrO₃ / H₂SO₄)Carboxylic AcidAcetone solvent
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous conditions
Dess-Martin PeriodinaneAldehydeRoom temperature, CH₂Cl₂

Mechanistic Considerations of Oxidation Pathways

The oxidation of primary alcohols to carboxylic acids generally proceeds in two stages. The first step is the oxidation of the alcohol to an aldehyde. This transformation often involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based oxidants. This is followed by an elimination reaction, often E2-like, where a base removes a proton from the carbon bearing the oxygen, leading to the formation of the carbon-oxygen double bond of the aldehyde.

The subsequent oxidation of the aldehyde to a carboxylic acid typically requires the presence of water. The aldehyde forms a hydrate (B1144303) (a geminal diol), which is then oxidized in a manner similar to the initial alcohol oxidation. This second oxidation step is what necessitates the use of aqueous conditions for the conversion to a carboxylic acid. The absence of water can halt the reaction at the aldehyde stage.

Nucleophilic Substitution Reactions Involving the Amine and Alcohol Groups

Both the secondary amine and the primary alcohol in this compound contain lone pairs of electrons, making them nucleophilic. This allows them to participate in a variety of substitution reactions, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amine is a potent nucleophile and can readily undergo N-alkylation and N-acylation. N-alkylation involves the reaction of the amine with an alkyl halide or another suitable alkylating agent, resulting in the formation of a tertiary amine. The reactivity in these reactions can sometimes lead to over-alkylation, producing quaternary ammonium (B1175870) salts. Selective mono-N-alkylation of similar amino alcohols has been achieved through methods like chelation with 9-borabicyclo[3.3.1]nonane (9-BBN).

N-acylation occurs when the amine reacts with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. These reactions are typically robust and proceed under mild conditions.

O-Alkylation and O-Acylation Reactions

The oxygen atom of the primary alcohol is also nucleophilic, though generally less so than the nitrogen of the amine. O-alkylation to form an ether can be accomplished by deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.

O-acylation, the formation of an ester, is typically achieved by reacting the alcohol with an acyl chloride or an acid anhydride, often in the presence of a base catalyst like pyridine. Transesterification and O-acylation of alcohols can also be mediated by titanium(III) species.

Cyclization and Heterocycle Formation Involving this compound

The presence of both a nucleophilic amine and a hydroxyl group within the same molecule, separated by a three-carbon chain, allows for intramolecular cyclization reactions to form heterocyclic ring systems. Depending on which functional group acts as the nucleophile and the nature of the electrophilic partner, various heterocycles can be synthesized. For example, reaction with a suitable dielectrophile could potentially lead to the formation of a six-membered morpholine (B109124) ring derivative. The formation of heterocycles is a common strategy in organic synthesis, and molecules like this compound serve as valuable precursors for such transformations.

Advanced Derivatization for Research Applications

For analytical purposes, particularly gas chromatography (GC) coupled with mass spectrometry (MS), derivatization is often a necessary step for polar molecules like this compound. The presence of active hydrogen atoms in the alcohol and secondary amine functional groups makes the compound non-volatile and prone to thermal degradation at the high temperatures used in GC. unina.itnih.govresearchgate.net

Silylation is the most common derivatization technique to address this issue. nih.govosti.gov It involves replacing the active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comphenomenex.com This chemical modification increases the molecule's volatility and thermal stability, making it amenable to GC analysis. osti.govphenomenex.com

The reaction involves treating the anhydrous analyte with a silylating reagent. unina.it Several powerful silylating agents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most widely used. nih.govsigmaaldrich.comthermofisher.com Catalysts such as trimethylchlorosilane (TMCS) are sometimes added to increase the reaction rate. sigmaaldrich.com The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com Both the hydroxyl and secondary amine groups of this compound would be derivatized, leading to a di-silylated product suitable for GC-MS analysis.

Reagent AbbreviationFull Chemical NamePrimary Functional Groups Targeted
MSTFAN-Methyl-N-(trimethylsilyl)trifluoroacetamideAlcohols, Amines, Carboxylic Acids, Phenols
BSTFAN,O-bis(trimethylsilyl)trifluoroacetamideAlcohols, Amines, Carboxylic Acids, Phenols
TMCSTrimethylchlorosilaneUsed as a catalyst with other silylating reagents
TMSIN-trimethylsilylimidazoleHydroxyl groups and Carboxylic acids

The modification of bioactive molecules through halogenation, particularly fluorination, is a critical strategy in the development of probes for research and medical imaging. idw-online.de Introducing a fluorine atom, or more specifically, the positron-emitting isotope Fluorine-18 (¹⁸F), allows the molecule to be used as a radiotracer in Positron Emission Tomography (PET). openmedscience.com PET is a powerful molecular imaging technique that enables the non-invasive study of physiological and biochemical processes in vivo. nih.gov

The phenethylamine (B48288) scaffold present in this compound is a common structural motif in molecules that target monoamine transporters, making its derivatives candidates for developing PET imaging agents for the brain. nih.gov The relatively long half-life of ¹⁸F (approximately 110 minutes) is advantageous for synthesizing and purifying the radiotracer and for conducting longer imaging studies. openmedscience.com

The synthesis of a fluorinated derivative for probe development would typically involve introducing a fluorine atom or a fluoroalkyl group onto the molecule. For ¹⁸F-labeling, this is often achieved through nucleophilic substitution, where a leaving group (e.g., tosylate, mesylate) on a precursor molecule is displaced by [¹⁸F]fluoride. openmedscience.com For this compound, the terminal hydroxyl group on the propyl chain could be converted into a good leaving group to facilitate the introduction of ¹⁸F, creating an ¹⁸F-labeled analog for PET imaging studies. The development of such probes is crucial for understanding disease mechanisms and for drug development. nih.govnih.gov

Compound Names Table

Abbreviation/Common NameSystematic Name
This compoundThis compound
MSTFAN-Methyl-N-(trimethylsilyl)trifluoroacetamide
BSTFAN,O-bis(trimethylsilyl)trifluoroacetamide
TMCSTrimethylchlorosilane
TMSIN-trimethylsilylimidazole
POCl₃Phosphoryl chloride
P₂O₅Phosphorus pentoxide

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The presence of both a nucleophilic amino group and a hydroxyl group that can be converted into a good leaving group or used in esterification and etherification reactions makes 3-(Phenethylamino)propan-1-ol a valuable intermediate in organic synthesis.

The broader class of 3-amino-1-propanol derivatives are significant structural motifs in a number of active pharmaceutical ingredients. For instance, related compounds are key intermediates in the synthesis of widely used antidepressants.

While direct application of this compound as an intermediate for a specific marketed drug is not extensively documented, research into structurally related compounds highlights the importance of this chemical scaffold. A study on the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are the ketone precursors to the corresponding propanol (B110389) derivatives, has been conducted. These compounds were synthesized via Mannich reactions and investigated for their potential as cytotoxic agents. The synthesis of these precursors suggests the potential for their reduction to the alcohol form, this compound derivatives, for further investigation in medicinal chemistry.

Table 1: Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides

Ketone Component Amine Component Reaction Type Product
Acetophenone and derivatives Phenethylamine (B48288) hydrochloride Mannich reaction 1-Aryl-3-phenethylamino-1-propanone hydrochloride
2-Acetylthiophene Phenethylamine hydrochloride Mannich reaction 1-(Thiophen-2-yl)-3-(phenethylamino)-1-propanone hydrochloride

The class of β-amino alcohols, to which this compound belongs, has been identified as a useful building block in the synthesis of agrochemicals. Specifically, these compounds can serve as precursors for insecticidal agents. The dual functionality of the amino and hydroxyl groups allows for the creation of diverse molecular architectures that can be screened for biological activity against agricultural pests. However, specific examples of the use of this compound in the production of commercial agrochemicals are not widely reported in the available literature.

In the realm of specialty chemicals, related amino alcohols such as 3-dimethylamino-1-propanol (B49565) are utilized as precursors in the synthesis of various materials, including dyes and resin curing agents . While direct evidence for this compound is limited, its structural similarity suggests potential for similar applications.

Functionalization for Materials Science and Polymer Chemistry

The reactive sites on this compound present opportunities for its incorporation into larger molecular structures like polymers and supramolecular assemblies.

Amino alcohols can be utilized in polymer chemistry, for example, in the formation of polyurethanes. However, there is limited specific information available on the use of this compound as a monomer or ligand in polymer systems. Research in this area has explored structurally related compounds. For instance, oligomers with repeating [C(NR2)2CH2CH2] units have been synthesized, which bear some resemblance to what might be formed from derivatives of 3-aminopropanol researchgate.net. The potential for this compound to act as a chain extender or to be incorporated into a polymer backbone to introduce specific functionalities remains an area for further exploration.

The ability of a molecule to form ordered structures through non-covalent interactions is central to supramolecular chemistry. This compound possesses both a hydrogen bond donor (the hydroxyl and amine protons) and hydrogen bond acceptors (the nitrogen and oxygen lone pairs), making it a candidate for forming such assemblies.

While the crystal structure of this compound itself is not detailed in the available literature, a study on the closely related compound, 3-methylamino-3-phenylpropan-1-ol, provides insight into the potential supramolecular interactions. In the solid state, this molecule forms a three-dimensional network through a combination of O—H⋯N and N—H⋯O hydrogen bonds. These interactions lead to the formation of centrosymmetric dimers and tetrameric units. Given the identical functional groups, it is plausible that this compound would exhibit similar hydrogen bonding motifs, facilitating its integration into supramolecular structures.

Table 2: Potential Supramolecular Interactions of this compound

Functional Group Potential Interaction Role in Assembly
Hydroxyl (-OH) Hydrogen bond donor/acceptor Formation of intermolecular hydrogen bonds, leading to chains or cyclic motifs.
Secondary Amine (-NH-) Hydrogen bond donor/acceptor Participation in hydrogen bonding networks, contributing to the stability of the assembly.
Phenethyl Group π-π stacking, hydrophobic interactions Can influence the packing of molecules in the solid state and the overall architecture of the supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory

The electronic behavior of a molecule is fundamental to its chemical character. Methods like Density Functional Theory (DFT) are typically used to perform these analyses.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For a molecule like 3-(Phenethylamino)propan-1-ol, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atom and the phenyl ring, while the LUMO would be distributed over the molecule's backbone.

Interactive Table: Hypothetical Frontier Molecular Orbital Data

Below is a hypothetical data table illustrating typical outputs from an FMO analysis.

ParameterEnergy (eV)Description
HOMO Energy-6.5Indicates electron-donating capability
LUMO Energy-0.8Indicates electron-accepting capability
HOMO-LUMO Gap5.7Relates to chemical reactivity and stability

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms would be expected to show negative potential (red), whereas the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue).

Conformational Analysis and Energy Minima Identification

The flexibility of the aliphatic chain in this compound allows for multiple conformations.

Rotational Barriers and Conformational Isomerism

The rotation around the single bonds (e.g., C-C, C-N, C-O) leads to different spatial arrangements known as conformers or rotamers. Computational methods can identify the most stable conformers by locating the energy minima on the potential energy surface. The energy differences between these conformers and the rotational barriers separating them determine the conformational landscape of the molecule at a given temperature.

Intra- and Intermolecular Hydrogen Bonding Networks

The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group allows this compound to act as both a hydrogen bond donor and acceptor. This capability can lead to the formation of intramolecular hydrogen bonds, where the hydroxyl group's hydrogen interacts with the nitrogen atom, often resulting in a stable cyclic-like conformation. In condensed phases, intermolecular hydrogen bonds would dominate, leading to the formation of dimers, larger aggregates, or networks with solvent molecules.

Reaction Mechanism Predictions and Energetics

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information helps in predicting the most likely reaction pathways and understanding the kinetics and thermodynamics of chemical transformations involving this compound. For instance, the nucleophilicity of the nitrogen atom and the hydroxyl group could be computationally assessed to predict their reactivity in various reactions, such as nucleophilic substitution or addition.

Structure-Activity Relationship (SAR) at a Theoretical Level

Theoretical SAR studies use computational methods to predict how the structure of a molecule, such as this compound, relates to its potential biological activity. These methods are crucial for designing new molecules with enhanced efficacy and selectivity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex mdpi.compensoft.net. This method can predict the binding motif of this compound within a hypothetical receptor active site.

The structure of this compound contains several key features that can participate in intermolecular interactions:

Aromatic Ring: The phenyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket.

Amine Group: The secondary amine is a hydrogen bond donor and can also be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues such as aspartate or glutamate.

Hydroxyl Group: The terminal alcohol is both a hydrogen bond donor and acceptor, enabling it to form hydrogen bonds with various residues, including serine, threonine, or asparagine.

Molecular docking simulations for structurally related phenethylamine (B48288) derivatives often show these types of interactions are crucial for binding affinity mdpi.com. The predicted binding energy (often given in kcal/mol) provides an estimate of the ligand's affinity for the receptor.

The table below summarizes the potential binding interactions for this compound within a hypothetical receptor site, as predicted by molecular docking principles.

Molecular MoietyPotential Interaction TypeReceptor Amino Acid Residue Examples
Phenyl Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp, Leu, Val
Amine (NH)Hydrogen Bond DonorAsp, Glu, Ser, Thr
Protonated Amine (NH₂⁺)Ionic Interaction (Salt Bridge)Asp, Glu
Hydroxyl (OH)Hydrogen Bond Donor/AcceptorSer, Thr, Asn, Gln, His

The conformational flexibility of the ethylamine (B1201723) side chain is a critical determinant of the biological activity of phenethylamines. Computational studies show that phenethylamines exist in equilibrium between different conformers, primarily a folded (gauche) and an extended (anti or trans) conformation acs.orgresearchgate.netnih.govnottingham.edu.my. In the gas phase or nonpolar solvents, the gauche conformer is often slightly preferred due to a stabilizing intramolecular interaction between the amine's lone pair and the π-system of the aromatic ring acs.orgresearchgate.net.

Substituents on the phenyl ring can significantly alter both the electronic and conformational properties of the molecule.

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) increase the electron density of the aromatic ring and raise the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the ring's electron density and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). These changes affect the molecule's reactivity and its ability to interact with receptors. A smaller HOMO-LUMO gap, for instance, can be indicative of higher chemical reactivity researchgate.netnih.gov.

Conformational Effects: Bulky substituents can sterically hinder certain conformations, shifting the equilibrium. The solvent environment also plays a crucial role; polar solvents like water tend to favor the more extended anti conformer acs.orgresearchgate.net.

The relative energies of these conformers can be calculated using high-level ab initio methods. The table below presents representative data on the conformational preferences of the parent phenethylamine scaffold.

ConformerDihedral Angle (approx.)Relative Energy (kJ/mol)Favored Environment
Gauche (Folded)±60°0 (Reference)Gas Phase / Nonpolar
Anti (Extended)180°+1 to +5Polar / Aqueous

Note: Relative energies are illustrative, based on computational studies of phenethylamine acs.orgresearchgate.net.

Mechanistic Interactions with Biological Systems in Vitro and Pre Clinical Focus

Molecular Target Engagement Studies (Non-Clinical)

Receptor Binding Affinities and Selectivity for Analogs

The receptor binding profiles of phenethylamine (B48288) and phenoxypropanolamine derivatives, which are structurally related to 3-(phenethylamino)propan-1-ol, have been investigated to understand their interaction with various biological targets. One area of focus has been the β3-adrenoceptor, which is predominantly found in adipocytes and is a target for anti-obesity and antidiabetes therapeutics.

In a study evaluating a series of new phenethylamine and phenoxypropanolamine derivatives, their binding affinities for the human β3-adrenoceptor were determined using radioligand binding assays. Several phenoxypropanolamine derivatives demonstrated notable agonistic activity at this receptor. For instance, the compound SWR-0334NA, while exhibiting a lower binding affinity with a pKᵢ value of 6.11, displayed full agonist activity. In contrast, other analogs like SWR-0065HA, SWR-0098NA, and SWR-0302HA showed very low binding affinity for β3-adrenoceptors and did not induce cyclic AMP (cAMP) accumulation, a key downstream signaling event. nih.gov

This research highlights the structure-activity relationships within this class of compounds, where modifications to the molecular structure can significantly impact receptor binding and functional activity. The data suggests that while a high binding affinity is often correlated with potency, it is not the sole determinant of a compound's efficacy, as demonstrated by the full agonism of a compound with lower affinity. nih.gov

CompoundBinding Affinity (pKᵢ) for β3-adrenoceptorFunctional Activity
SWR-0334NA6.11Full Agonist (%Eₘₐₓ = 100.26)
SWR-0065HAVery LowNo cAMP accumulation
SWR-0098NAVery LowNo cAMP accumulation
SWR-0302HAVery LowNo cAMP accumulation

Enzyme Inhibition or Modulation Mechanisms (e.g., MAO, P450)

The metabolic pathways of phenethylamine derivatives, including their interaction with monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes, are crucial in determining their biological activity and duration of action. For phenethylamine-type designer drugs, deamination to the corresponding aldehyde is a major metabolic step. Studies have shown that for many of these compounds, both MAO-A and MAO-B are the primary enzymes involved in this deamination process. In some cases, CYP2D6 may also play a minor role. nih.gov The involvement of these enzymes suggests a potential for drug-drug interactions with MAO inhibitors. nih.gov

In the context of a related compound, 3-(N-phenylamino)propane-1,2-diol (PAP), its bioactivation has been studied in human and rat liver microsomes. The primary metabolite identified was 3-[N-(4'-hydroxyphenyl)amino]propane-1,2-diol. Inhibition studies with human liver microsomes indicated that CYP2C8 and CYP2E1 are the main P450 isoenzymes responsible for the bioactivation of PAP, with contributions from CYP3A4/5, CYP1A1/2, and CYP2C9. Further experiments with recombinant P450 enzymes confirmed that CYP2C8, CYP2C9, CYP2C18, CYP2D6, and CYP2E1 could all catalyze the 4'-hydroxylation of PAP. nih.gov

These findings suggest that phenethylamine and its analogs are substrates for various MAO and CYP isoenzymes, and their interaction with these enzymes can lead to the formation of active or inactive metabolites. The specific isoenzymes involved can vary depending on the exact chemical structure of the analog.

Cellular Pathway Modulation (In Vitro Studies)

Influence on Neurotransmitter Pathways (e.g., Histamine (B1213489) H3 Receptor Antagonism for analogs)

Analogs of this compound, particularly those belonging to the broader class of phenethylamines, have been investigated for their effects on various neurotransmitter pathways. One notable target is the histamine H3 receptor. The H3 receptor acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters such as dopamine (B1211576) and acetylcholine. nih.gov

Antagonism of the H3 receptor leads to an increased release of these neurotransmitters in brain regions like the prefrontal cortex and hippocampus, which are critical for cognitive functions. nih.gov This has led to the exploration of H3 receptor antagonists as potential therapeutic agents for a range of central nervous system disorders. nih.govwikipedia.org The administration of H3 antagonists or inverse agonists has been shown to increase extracellular dopamine concentrations in the rat prefrontal cortex, a mechanism that may be beneficial for treating the negative symptoms and cognitive deficits associated with schizophrenia. nih.gov

While direct studies on this compound are limited, the known activity of other phenethylamine-based compounds as H3 receptor antagonists suggests a potential mechanism by which its analogs could modulate neurotransmitter pathways and exert effects on the central nervous system. nih.govnih.gov

Modulation of Signaling Cascades (e.g., MAPK phosphorylation, arachidonic acid release for analogs)

The mitogen-activated protein kinase (MAPK) signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and survival. Some phenethylamine analogs have been shown to modulate this pathway. For example, amphetamine, a well-known phenethylamine derivative, has been demonstrated to increase the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, at synaptic sites in the rat striatum and medial prefrontal cortex. nih.gov This suggests that certain phenethylamine structures can activate this signaling cascade, which could underlie some of their central nervous system effects.

Furthermore, arachidonic acid, a polyunsaturated fatty acid, is a known activator of protein kinase C (PKC) and the MAPK pathway, leading to DNA synthesis and cell proliferation in various cell types. While not directly linked to this compound, the general principle of small molecules influencing these fundamental signaling cascades is well-established. The modulation of such pathways by analogs could have significant implications for their cellular effects.

Mechanistic Basis of Antimycobacterial Potential of Analogs

Recent research has highlighted the potential of analogs of this compound as antimycobacterial agents. A notable example is 3-(phenethylamino)demethyl(oxy)aaptamine (PDOA), a marine sponge-derived alkaloid. This compound has demonstrated potent antimicrobial activity against Mycobacterium bovis BCG under both aerobic and hypoxic (dormancy-inducing) conditions, with a minimum inhibitory concentration (MIC) of 1.56 µM. mdpi.com Importantly, PDOA also exhibits significant activity against drug-sensitive and extensively drug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Structure-activity relationship studies on synthetic analogs of PDOA have provided insights into the molecular features crucial for their antimycobacterial effects. It has been shown that the N-(2-arylethyl)quinolin-3-amine skeleton is a promising scaffold for these compounds. mdpi.com Modifications to the length of the methylene (B1212753) chain and the substituents on the aromatic rings can significantly impact the antimicrobial activity. For instance, shortening the methylene chain from two to one carbon atom was found to decrease activity. mdpi.com These findings suggest that the specific conformation and electronic properties of the molecule are critical for its interaction with the mycobacterial target. While the precise target protein of PDOA and its analogs remains to be fully elucidated, these studies provide a strong foundation for the development of new antimycobacterial drugs based on the this compound scaffold. mdpi.commdpi.com

Compound/AnalogOrganismActivity (MIC)Conditions
3-(phenethylamino)demethyl(oxy)aaptamine (PDOA)M. bovis BCG1.56 µMAerobic and Hypoxic
PDOAM. tuberculosis H37Rv (drug-sensitive)1.5–6.0 µMNot specified
PDOAM. tuberculosis (extensively drug-resistant)1.5–6.0 µMNot specified

Target Identification Studies in Pathogenic Microorganisms

There is currently a lack of published research specifically identifying the molecular targets of this compound within pathogenic microorganisms. Scientific investigations to pinpoint the specific enzymes, proteins, or other cellular components that this compound interacts with to exert any potential antimicrobial effects have not been reported in the available literature. Consequently, no data tables or detailed research findings on this topic can be presented.

Mode of Action Elucidation at the Molecular Level

Similarly, the molecular-level mode of action for this compound against pathogenic microorganisms remains unelucidated in publicly accessible scientific studies. Research detailing the specific biochemical pathways or cellular processes that are disrupted by this compound has not been found. As such, a scientifically accurate and detailed description of its molecular mechanism cannot be provided at this time.

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Elucidating Chemical Behavior

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure and behavior. For a compound like 3-(Phenethylamino)propan-1-ol, advanced spectroscopic techniques can offer insights far beyond a simple confirmation of its chemical formula.

Advanced NMR Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While basic 1H and 13C NMR are used for structural confirmation, advanced NMR techniques can unravel the three-dimensional aspects of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of atoms within the molecule. This information is crucial for defining its preferred conformation in solution, which can significantly influence its chemical and biological properties. For instance, these analyses could reveal intramolecular hydrogen bonding between the hydroxyl and amino groups, or specific folding patterns of the phenethyl and propanol (B110389) moieties.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the context of this compound, advanced MS techniques, such as tandem mass spectrometry (MS/MS), are invaluable for monitoring the progress of its synthesis or degradation reactions. By analyzing the fragmentation patterns of the parent ion, researchers can identify and characterize reaction intermediates, byproducts, and final products, even at very low concentrations. This level of detail is essential for optimizing reaction conditions and understanding reaction mechanisms.

UV-Vis and Fluorescence Spectroscopy for Mechanistic Insights

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The presence of the phenyl group in this compound gives it a characteristic UV absorbance profile. Changes in this profile upon interaction with other molecules or changes in the chemical environment can provide mechanistic insights. For example, the formation of a charge-transfer complex or the protonation state of the amino group can be monitored by observing shifts in the absorption or emission spectra. These techniques are particularly useful for studying binding interactions and reaction kinetics in a non-destructive manner.

Chromatographic Methods for Complex Mixture Analysis

Chromatography is a powerful set of techniques for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, particularly in complex matrices or when assessing its purity, advanced chromatographic methods are essential.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have different biological activities and pharmacological profiles. Chiral chromatography is a specialized form of liquid chromatography that utilizes a chiral stationary phase (CSP) to separate these enantiomers. This technique is critical for determining the enantiomeric purity of a sample of this compound, which is a crucial quality control parameter in many research and industrial applications. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.

Coupling with Mass Spectrometry for Trace Analysis and Metabolite Identification (in vitro)

The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (LC-MS or GC-MS) combines the powerful separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is the gold standard for trace analysis and is particularly well-suited for identifying potential in vitro metabolites of this compound. In such studies, the compound would be incubated with liver microsomes or other enzyme systems, and the resulting mixture would be analyzed by LC-MS/MS. The chromatograph separates the parent compound from its metabolites, and the mass spectrometer provides the structural information needed for their identification, even at very low concentrations.

The following table provides a summary of the analytical techniques discussed and their specific applications for this compound.

Analytical TechniqueAbbreviationApplication for this compound
Nuclear Overhauser Effect SpectroscopyNOESYDetermination of molecular conformation and stereochemistry.
Rotating-frame Overhauser Effect SpectroscopyROESYAnalysis of spatial proximity for conformational insights.
Tandem Mass SpectrometryMS/MSReaction monitoring and characterization of products/byproducts.
Ultraviolet-Visible SpectroscopyUV-VisStudy of electronic transitions and mechanistic pathways.
Fluorescence Spectroscopy-Investigation of binding interactions and reaction kinetics.
Chiral High-Performance Liquid ChromatographyChiral HPLCSeparation and quantification of enantiomers.
Liquid Chromatography-Mass SpectrometryLC-MSTrace analysis and identification of in vitro metabolites.
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile derivatives and trace impurities.

Method Development for Quantitative Analysis in Research Matrices

The quantitative analysis of this compound in research matrices, which can range from biological fluids like plasma and urine to chemical reaction mixtures, necessitates the development of highly selective and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the analysis of phenethylamines and their derivatives. This is due to its high selectivity, sensitivity, and specificity in detecting and quantifying low levels of target analytes in complex mixtures.

Method development for the analysis of this compound would typically involve the optimization of several key parameters. The selection of an appropriate HPLC column, such as a C18 reversed-phase column, is a common starting point for the separation of phenethylamine-type compounds. The mobile phase composition, usually a mixture of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol (B129727), and additives such as formic acid to improve peak shape and ionization efficiency, would be meticulously optimized to achieve the best chromatographic separation from potential interferences.

The mass spectrometric conditions, including the ionization source (e.g., electrospray ionization - ESI), polarity (positive or negative ion mode), and the selection of specific precursor and product ion transitions for multiple reaction monitoring (MRM), are critical for achieving the required sensitivity and selectivity for this compound.

Optimization of Extraction and Sample Preparation for Research

Effective sample preparation is a critical prerequisite for reliable quantitative analysis, aiming to isolate this compound from the matrix, remove interferences, and concentrate the analyte to a level suitable for detection. The choice of extraction technique is highly dependent on the nature of the research matrix.

For biological matrices such as plasma or urine, which are rich in proteins and other endogenous substances, several extraction methods can be considered:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile or methanol is added to the sample to precipitate proteins. While straightforward, it may not provide the cleanest extracts, potentially leading to matrix effects in the LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is a critical parameter to optimize, as it influences the charge state and, consequently, the partitioning of the amine-containing this compound into the organic layer.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide cleaner extracts and higher concentration factors compared to PPT and LLE. The selection of the sorbent material (e.g., C18, mixed-mode cation exchange) is crucial and would be optimized based on the physicochemical properties of this compound. A typical SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent.

The optimization of these extraction techniques would involve a systematic evaluation of various parameters to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.

Below is a hypothetical data table illustrating the optimization of SPE recovery for this compound from a plasma matrix.

SPE SorbentWash SolventElution SolventAnalyte Recovery (%)
C185% Methanol in WaterAcetonitrile85.2
C185% Methanol in WaterMethanol82.5
Mixed-Mode Cation Exchange0.1 M Acetic Acid5% Ammonium (B1175870) Hydroxide in Methanol95.8
Mixed-Mode Cation Exchange5% Methanol in Water5% Ammonium Hydroxide in Methanol92.1

This table is for illustrative purposes and represents the type of data that would be generated during method development.

Validation of Analytical Methods for Robust Research Data

Once an analytical method for the quantitative analysis of this compound has been developed and optimized, it must be validated to ensure that it is fit for its intended purpose. Method validation is a formal process that provides a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. Key validation parameters, as typically required by regulatory guidelines, include specificity, linearity, accuracy, precision, and robustness.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an LC-MS/MS method, specificity is generally high due to the selectivity of the MRM transitions.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by analyzing samples with known concentrations of the analyte and expressing the results as a percentage of the nominal value.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmoutsourcing.comchromatographyonline.com For an HPLC method, these parameters could include the pH of the mobile phase, column temperature, and flow rate. chromatographyonline.com

The following interactive data tables provide hypothetical validation results for a quantitative LC-MS/MS method for this compound in a research matrix.

Linearity of this compound

Concentration (ng/mL)Mean Peak Area
11523
57615
1015320
5075980
100151500
500755000
This table is for illustrative purposes. A linear regression of this data would typically yield a correlation coefficient (r²) > 0.99.

Accuracy and Precision of this compound Analysis

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
54.998.04.5
5051.2102.42.8
400395.698.91.9
This table is for illustrative purposes and demonstrates typical acceptance criteria for accuracy (e.g., 85-115%) and precision (e.g., RSD < 15%).

Robustness of the HPLC Method

ParameterVariationMean Concentration (ng/mL)% Change from Nominal
Flow Rate 0.45 mL/min99.5-0.5
0.55 mL/min100.8+0.8
Column Temperature 38 °C100.2+0.2
42 °C99.7-0.3
Mobile Phase pH 3.499.1-0.9
3.6100.5+0.5
This table is for illustrative purposes, showing that small, deliberate changes in method parameters do not significantly affect the quantitative results, thus demonstrating the method's robustness.

Q & A

Q. What are the common synthetic routes for 3-(Phenethylamino)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reductive amination of phenethylamine with ketone precursors (e.g., 3-oxo-propan-1-ol derivatives). Key steps include:
  • Reduction : Use of NaBH₄ or LiAlH₄ to reduce imine intermediates. NaBH₄ is preferred for milder conditions, while LiAlH₄ offers higher reactivity for sterically hindered substrates .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization is critical to isolate enantiopure forms, as racemic mixtures are common .

Q. How does stereochemistry at the amino-propanol center impact biological activity?

  • Methodological Answer : Enantiomers often exhibit divergent binding to chiral biological targets (e.g., receptors or enzymes). For example:
  • (R)-Enantiomer : May show higher affinity for serotonin receptors due to spatial compatibility with binding pockets.
  • (S)-Enantiomer : Could display reduced activity or off-target effects.
    Resolution via chiral HPLC or enzymatic kinetic resolution is essential for pharmacological studies. Evidence from analogous compounds (e.g., duloxetine intermediates) confirms enantioselectivity impacts efficacy and toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from structural nuances or assay variability. Approaches include:
  • Meta-Analysis : Cross-referencing studies using standardized assays (e.g., IC₅₀ comparisons in kinase inhibition).
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing phenethyl with fluorophenyl groups) to isolate contributing factors .
  • Computational Docking : Molecular dynamics simulations to predict binding modes and explain divergent results .

Q. How can computational methods guide the design of novel synthetic pathways for this compound analogs?

  • Methodological Answer : AI-driven platforms (e.g., retrosynthesis tools) analyze reaction databases to propose viable routes. For example:
  • Retrosynthetic Trees : Prioritize pathways with high atom economy (e.g., one-step reductive amination over multi-step sequences).
  • Reagent Prediction : Algorithms suggest optimal catalysts (e.g., Pd/C for hydrogenation) and solvents based on electronic and steric parameters .

Q. What spectroscopic and chromatographic techniques are critical for characterizing intermediates in this compound synthesis?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies regioselectivity and confirms amine protonation states.
  • LC-MS : Monitors reaction progress and detects byproducts (e.g., over-reduced alcohols).
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) .

Key Considerations for Researchers

  • Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cell viability) before in vivo studies due to potential amine-related hepatotoxicity .
  • Regulatory Compliance : Ensure compliance with EPA DSSTox and PubChem guidelines for data reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenethylamino)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(Phenethylamino)propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.